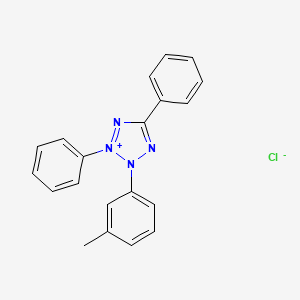
m-Tolyltetrazolium Red
Overview
Description
m-Tolyltetrazolium Red: is a tetrazolium salt widely used in biological and medical research. It is known for its application in colorimetric assays, where it serves as an indicator of cellular metabolic activity. The compound is a yellowish-red crystalline powder that is soluble in water and organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-Tolyltetrazolium Red typically involves the reaction of m-toluidine with tetrazolium salts under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: m-Tolyltetrazolium Red undergoes various chemical reactions, including:
Reduction: The compound is reduced to formazan, a colored product, in the presence of reducing agents.
Oxidation: It can be oxidized back to its original form under specific conditions.
Common Reagents and Conditions:
Reduction: Common reducing agents include nicotinamide adenine dinucleotide (NADH) and nicotinamide adenine dinucleotide phosphate (NADPH).
Oxidation: Oxidizing agents such as hydrogen peroxide can be used.
Major Products:
Formazan: The primary product formed during the reduction of this compound is formazan, which is used in various assays to measure cell viability and metabolic activity.
Scientific Research Applications
m-Tolyltetrazolium Red has a wide range of applications in scientific research, including:
Chemistry: Used as a redox indicator in various chemical reactions.
Biology: Employed in cell viability assays to measure metabolic activity.
Medicine: Utilized in diagnostic tests to assess cell health and function.
Industry: Applied in the development of biosensors and other analytical tools.
Mechanism of Action
The mechanism of action of m-Tolyltetrazolium Red involves its reduction to formazan by cellular enzymes. This reduction is facilitated by electron carriers such as NADH and NADPH. The formazan product is insoluble and forms a colored precipitate, which can be quantified using spectrophotometric methods. This process provides a measure of cellular metabolic activity and viability .
Comparison with Similar Compounds
- 2,3,5-Triphenyltetrazolium Chloride
- 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium Bromide
- XTT (sodium 3’-{1-[(phenylamino)carbonyl]-3,4-tetrazolium}-bis(4-methoxy-6-nitro)benzene sulfonic acid hydrate)
Uniqueness: m-Tolyltetrazolium Red is unique due to its specific reduction properties and the distinct color change it undergoes upon reduction. This makes it particularly useful in assays where precise measurement of metabolic activity is required .
Properties
IUPAC Name |
2-(3-methylphenyl)-3,5-diphenyltetrazol-3-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N4.ClH/c1-16-9-8-14-19(15-16)24-22-20(17-10-4-2-5-11-17)21-23(24)18-12-6-3-7-13-18;/h2-15H,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLMHAOZVFIBCT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2N=C(N=[N+]2C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10430910 | |
| Record name | 2-(3-Methylphenyl)-3,5-diphenyl-2H-tetrazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10430910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88159-25-5 | |
| Record name | 2-(3-Methylphenyl)-3,5-diphenyl-2H-tetrazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10430910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methylbenzo[D]thiazole-2-thiol](/img/structure/B1588342.png)
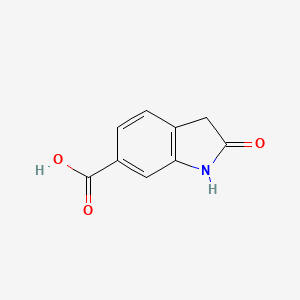


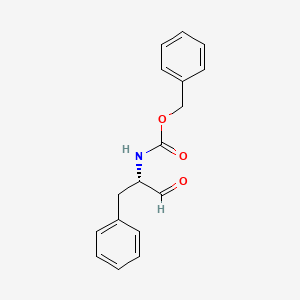
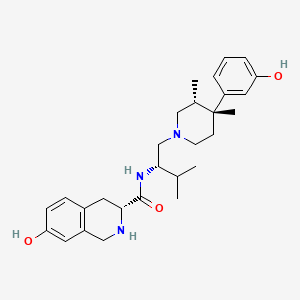
![N,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine](/img/structure/B1588354.png)
![4-acetylbenzo[d]oxazol-2(3H)-one](/img/structure/B1588355.png)

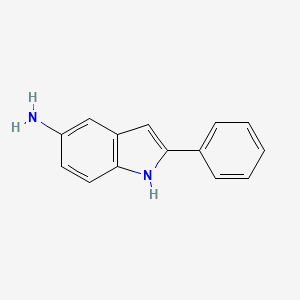
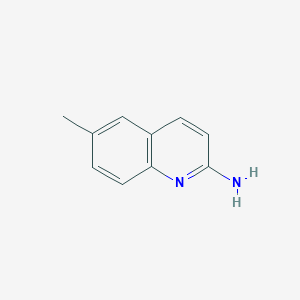
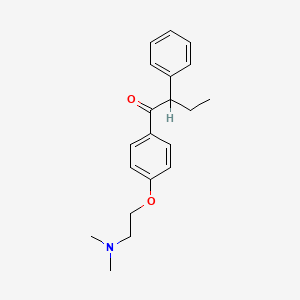
![2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride](/img/structure/B1588363.png)

